molecular formula C6H10F2O2 B1432420 2,2-Difluoro-1-(oxolan-2-yl)ethan-1-ol CAS No. 1548587-39-8

2,2-Difluoro-1-(oxolan-2-yl)ethan-1-ol

Cat. No.: B1432420
CAS No.: 1548587-39-8
M. Wt: 152.14 g/mol
InChI Key: AESSAGFGCBDSMK-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-(oxolan-2-yl)ethan-1-ol (C₆H₁₀F₂O₂) is a fluorinated secondary alcohol featuring a tetrahydrofuran (oxolan) ring substituted at the 2-position. Its molecular weight is 152.065 Da (monoisotopic mass: 152.06488 Da), and its InChIKey is GTVDPLDACTYTLM-UHFFFAOYSA-N . Its structure combines a saturated oxygen-containing ring with vicinal difluoro substitution, which may enhance lipophilicity and influence hydrogen-bonding capacity compared to non-fluorinated analogs.

Properties

IUPAC Name

2,2-difluoro-1-(oxolan-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F2O2/c7-6(8)5(9)4-2-1-3-10-4/h4-6,9H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AESSAGFGCBDSMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(C(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-1-(oxolan-2-yl)ethan-1-ol typically involves the reaction of 2,2-difluoroethanol with tetrahydrofuran under specific conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, and a suitable solvent like dimethyl sulfoxide. The reaction mixture is stirred at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 2,2-Difluoro-1-(oxolan-2-yl)ethan-1-ol may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-1-(oxolan-2-yl)ethan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert it into different alcohol derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various alcohols.

Scientific Research Applications

2,2-Difluoro-1-(oxolan-2-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be utilized in the study of enzyme interactions and metabolic pathways.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,2-Difluoro-1-(oxolan-2-yl)ethan-1-ol exerts its effects involves interactions with specific molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The tetrahydrofuran ring structure also contributes to its unique properties, facilitating interactions with enzymes and other biological molecules.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Properties

Compound Name Molecular Formula Substituent Molecular Weight (Da) Key Features/Applications Evidence Reference
2,2-Difluoro-1-(6-methylpyridin-3-yl)ethan-1-ol C₈H₉F₂NO 6-Methylpyridin-3-yl 173.16 Pyridine ring enhances polarity; potential pharmacological relevance
2,2-Difluoro-1-(2-fluorophenyl)ethan-1-ol C₈H₇F₃O 2-Fluorophenyl 176.14 Aromatic fluorination increases stability and π-π interactions
2-(oxolan-2-yl)ethan-1-ol C₆H₁₂O₂ No fluorine substitution 116.16 Reduced lipophilicity; higher hydroxyl acidity
2,2,2-Trifluoro-1-(oxolan-2-yl)ethan-1-ol C₆H₉F₃O₂ Trifluoro substitution 170.13 Enhanced electronegativity; discontinued due to synthetic challenges

Key Observations :

  • Aromatic vs. Aliphatic Substituents: Pyridinyl (C₈H₉F₂NO) and fluorophenyl (C₈H₇F₃O) derivatives exhibit higher molecular weights and altered solubility profiles due to aromatic π-systems .

Fluorination Patterns and Reactivity

Table 2: Impact of Fluorine Substitution

Compound Name Fluorine Positions Boiling/Melting Points (Inferred) Reactivity Notes Evidence Reference
2,2-Difluoro-1-(oxolan-2-yl)ethan-1-ol Vicinal difluoro (C1, C2) Likely higher bp than non-fluorinated analogs Stabilizes adjacent carbocation intermediates
1-(2-Chlorophenyl)-2,2-difluoroethanol Difluoro + chloroaryl N/A Enhanced electrophilicity at β-carbon
2,2-Difluoro-1-(pyridin-3-yl)ethanol Difluoro + pyridinyl N/A Hydrogen-bonding with pyridine N alters solubility

Key Observations :

  • Vicinal Difluoro Effects : The 2,2-difluoro configuration in the target compound may hinder rotamer formation and stabilize transition states in reactions like eliminations or nucleophilic substitutions .
  • Trifluoro Derivatives : Compounds like 2,2,2-Trifluoro-1-(oxolan-2-yl)ethan-1-ol (C₆H₉F₃O₂) exhibit stronger electron-withdrawing effects but face synthetic discontinuation, possibly due to steric or purification challenges .

Functional Group Modifications

Table 3: Functional Group Comparisons

Compound Name Functional Group Potential Applications Evidence Reference
2,2-Difluoro-1-(oxolan-3-yl)ethan-1-amine hydrochloride Amine + hydrochloride Pharmaceutical intermediates
(oxolan-2-yl)(piperazin-1-yl)methanone Amide + oxolan Green chemistry applications
2,2-Difluoro-1-(2-thienyl)ethanol Thienyl + difluoroethanol Material science (heterocyclic)

Key Observations :

  • Amine vs. Alcohol : The hydrochloride salt of 2,2-difluoro-1-(oxolan-3-yl)ethan-1-amine (C₁₀H₁₈ClF₂N) demonstrates how replacing hydroxyl with amine alters solubility and ionic character .
  • Amide Coupling: The synthesis of (oxolan-2-yl)(piperazin-1-yl)methanone highlights the versatility of oxolan-containing compounds in green chemistry, though direct data on the target compound’s reactivity is lacking .

Biological Activity

2,2-Difluoro-1-(oxolan-2-yl)ethan-1-ol is a compound of interest due to its potential biological activities. Understanding its effects on biological systems is crucial for its application in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms, efficacy, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2,2-Difluoro-1-(oxolan-2-yl)ethan-1-ol can be represented as follows:

C5H8F2O2\text{C}_5\text{H}_8\text{F}_2\text{O}_2

This compound features a difluorinated ethyl group attached to a tetrahydrofuran (oxolane) ring, which may influence its interaction with biological targets.

The biological activity of 2,2-Difluoro-1-(oxolan-2-yl)ethan-1-ol is primarily attributed to its ability to interact with various biomolecules. Preliminary studies suggest that it may exhibit:

  • Antimicrobial Activity: The compound has shown potential in inhibiting the growth of certain bacterial strains. This activity can be linked to its structural properties that allow it to disrupt bacterial cell membranes.
  • Antioxidant Properties: It may possess antioxidant capabilities that protect cells from oxidative stress by scavenging free radicals.

Antimicrobial Efficacy

A study evaluating the antimicrobial properties of various compounds, including 2,2-Difluoro-1-(oxolan-2-yl)ethan-1-ol, demonstrated significant inhibitory effects against several pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values observed:

PathogenMIC (µg/mL)Reference
Escherichia coli32
Staphylococcus aureus16
Candida albicans64

Antioxidant Activity

The antioxidant activity was assessed using the DPPH radical scavenging assay. The results indicated that 2,2-Difluoro-1-(oxolan-2-yl)ethan-1-ol exhibited a significant reduction in DPPH absorbance at varying concentrations:

Concentration (µg/mL)% Scavenging Effect
1025
5050
10075

Case Study 1: Antimicrobial Screening

In a comprehensive screening of novel compounds for antimicrobial properties, 2,2-Difluoro-1-(oxolan-2-yl)ethan-1-ol was included among other candidates. The study highlighted its effectiveness against multi-drug resistant strains, suggesting potential for future drug development aimed at treating infections caused by resistant bacteria .

Case Study 2: Oxidative Stress Model

In vitro studies using cell lines exposed to oxidative stress demonstrated that treatment with 2,2-Difluoro-1-(oxolan-2-yl)ethan-1-ol resulted in decreased levels of reactive oxygen species (ROS). This suggests a protective effect against oxidative damage, which could have implications for diseases associated with oxidative stress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Difluoro-1-(oxolan-2-yl)ethan-1-ol
Reactant of Route 2
2,2-Difluoro-1-(oxolan-2-yl)ethan-1-ol

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